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molecular formula C11H14N2O2 B1309011 2-Piperidinoisonicotinic acid CAS No. 855153-75-2

2-Piperidinoisonicotinic acid

Cat. No. B1309011
M. Wt: 206.24 g/mol
InChI Key: PYHYIVXTQSCHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07838522B2

Procedure details

A mixture of 2-bromoisonicotinic acid (40 g, 0.198 mol) and piperidine (200 mL) was refluxed at 105° C. for 24 h under N2 atmosphere. The excess piperidine was distilled under vacuum and crude residue was diluted with water (500 mL) and extracted with chloroform (3×250 mL), washed with brine and dried. The solvent was removed under vacuum to give 2-Piperidin-1-yl-isonicotinic acid (35 g, 85%) as a solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6]>N1CCCCC1>[N:10]1([C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=2)[C:5]([OH:7])=[O:6])[CH2:9][CH2:8][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CN1
Name
Quantity
200 mL
Type
solvent
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess piperidine was distilled under vacuum and crude residue
ADDITION
Type
ADDITION
Details
was diluted with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×250 mL)
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C=1C=C(C(=O)O)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 171.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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